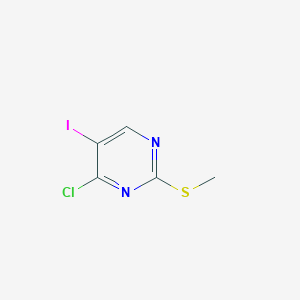

4-Chloro-5-iodo-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTQHLHIBGHGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545574 | |

| Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-19-7 | |

| Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-iodo-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine, a heterocyclic compound of interest to researchers in drug discovery and development.

Core Chemical Properties

This compound is a substituted pyrimidine with potential applications in the development of novel therapeutic agents.[1][2][3][4] It is recognized as a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] The core chemical and physical properties are summarized in the table below. It is important to note that there are conflicting reports regarding the melting point of this compound, with values ranging from 63 °C to 141 °C. This discrepancy may be due to differences in experimental conditions or the purity of the samples tested.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClIN₂S | [5][6][7] |

| Molecular Weight | 286.52 g/mol | [5] |

| CAS Number | 111079-19-7 | [5][7] |

| Appearance | White to yellow crystalline solid | [5][8] |

| Melting Point | 63 °C, 138 °C, 63.5-64.5 °C, 139-141 °C | [5][8] |

| Boiling Point | 331.1±22.0 °C (Predicted) | [8] |

| Density | 2.09±0.1 g/cm³ (Predicted) | [8] |

| Solubility | No experimental data available. Expected to be soluble in various organic solvents. | |

| Purity | Typically available at ≥95% or ≥98% | [7][9] |

Spectroscopic and Analytical Data

-

¹H NMR: Expected signals would include a singlet for the methylthio group protons and a singlet for the proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

-

¹³C NMR: Expected signals would correspond to the five carbon atoms in the molecule, including the methyl carbon of the methylthio group and the four carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of substituents like chlorine, iodine, and the methylthio group.[6]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-H, C=N, C-S, C-Cl, and C-I bonds.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be derived from established methods for the synthesis of related pyrimidine derivatives.[10][11] The following is a representative, multi-step protocol.

Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine

This starting material can be synthesized via the condensation of thiourea with an appropriate β-ketoester, followed by S-methylation.

Step 2: Iodination of 4-Hydroxy-2-(methylthio)pyrimidine

The C-5 position of the pyrimidine ring can be iodinated using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like N,N-dimethylformamide (DMF) or acetic acid.

-

Dissolve 4-hydroxy-2-(methylthio)pyrimidine in the chosen solvent.

-

Add N-iodosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-4-hydroxy-2-(methylthio)pyrimidine.

Step 3: Chlorination of 5-Iodo-4-hydroxy-2-(methylthio)pyrimidine

The hydroxyl group at the C-4 position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10]

-

To a flask containing 5-iodo-4-hydroxy-2-(methylthio)pyrimidine, add an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Below is a workflow diagram illustrating the proposed synthesis.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited in publicly available literature, related pyrimidine derivatives have shown significant antimicrobial activity.[1][12][13][14] One reported mechanism for a thiophenyl-pyrimidine derivative involves the inhibition of bacterial cell division.[13] This is achieved by targeting the FtsZ protein, a key component of the bacterial cytoskeleton, and inhibiting its polymerization and GTPase activity.[13] This disruption of the Z-ring formation ultimately leads to bacterial cell death.[13]

Another potential mechanism of action is the inhibition of protein synthesis by binding to RNA, as suggested for this compound, which is described as a synthetic analogue of pyridoxine.[5]

The diagram below illustrates the potential mechanism of action involving the inhibition of bacterial cell division.

Caption: Inhibition of bacterial cell division by targeting FtsZ.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This guide provides a summary of its known chemical properties, a plausible synthetic route, and insights into its potential antibacterial mechanism of action. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chemshuttle.com [chemshuttle.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 111079-19-7 | LEA07919 [biosynth.com]

- 6. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]

- 7. caming.com [caming.com]

- 8. Cas 111079-19-7,4-Chloro-5-iodo-2-methylthiopyrimidine | lookchem [lookchem.com]

- 9. 111079-19-7 | this compound - Moldb [moldb.com]

- 10. mdpi.com [mdpi.com]

- 11. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for 4-Chloro-5-iodo-2-(methylthio)pyrimidine. The information is intended for an audience with a strong background in organic chemistry and experience in laboratory synthesis.

Chemical Structure and Properties

This compound is a halogenated pyrimidine derivative with a methylthio group at the 2-position. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methylthio group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111079-19-7 | [1] |

| Molecular Formula | C₅H₄ClIN₂S | [2] |

| Molecular Weight | 286.52 g/mol | [2] |

| Melting Point | 138 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Purity | Typically ≥ 95% |

Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-(Methylthio)-4-hydroxypyrimidine. The synthesis proceeds via an initial iodination at the 5-position followed by chlorination of the hydroxyl group at the 4-position.

[Image of the chemical reaction for the iodination of 2-(Methylthio)-4-hydroxypyrimidine]

[Image of the chemical reaction for the chlorination of 4-Hydroxy-5-iodo-2-(methylthio)pyrimidine]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodo-2-(methylthio)pyrimidine (CAS 111079-19-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodo-2-(methylthio)pyrimidine, with the CAS registry number 111079-19-7, is a halogenated pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, details standard experimental protocols for their determination, and explores its potential mechanisms of action through signaling pathway diagrams. This molecule is noted for its use as an intermediate in the synthesis of Tolcapone and for its potential as an antibacterial agent.[1][2]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂S | [1] |

| Molecular Weight | 286.52 g/mol | [1][3] |

| Melting Point | 63 °C | [4] |

| Boiling Point (Predicted) | 331.1 ± 22.0 °C | LookChem |

| Density (Predicted) | 2.09 ± 0.1 g/cm³ | LookChem |

| pKa (Predicted) | -1.91 ± 0.29 | LookChem |

| XlogP (Predicted) | 2.7 | [5] |

| Appearance | White, crystalline solid | [4][6] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for compound characterization. The following are detailed, standardized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[7][8]

Principle: A small, finely powdered sample of the crystalline material is heated in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[7] Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities can broaden and depress this range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][9]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid heating rate is used to determine an approximate melting range.

-

For a more accurate measurement, the apparatus is heated to about 20°C below the approximate melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[9]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[10]

-

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a crucial property that affects a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: An excess amount of this compound is weighed and added to a vial containing a known volume of the desired solvent (e.g., distilled water, phosphate-buffered saline).

-

Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.

-

Analysis: The concentration of the dissolved compound in the clarified supernatant is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Potential Mechanisms of Action and Signaling Pathways

This compound has been reported to possess antibacterial activity.[4][6] While the precise mechanism for this specific compound is not definitively established, two primary pathways have been proposed for similar pyrimidine derivatives.

Inhibition of Protein Synthesis via RNA Binding

One proposed mechanism of action for some pyrimidine derivatives is the inhibition of bacterial protein synthesis through direct interaction with RNA.[4][6] Small molecules can bind to specific structural motifs within ribosomal RNA (rRNA) or messenger RNA (mRNA), thereby disrupting the process of translation.

Caption: Proposed mechanism of protein synthesis inhibition by RNA binding.

Inhibition of Bacterial Cell Division via FtsZ Polymerization

Another potential target for antibacterial pyrimidine derivatives is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division.[11][12][13][14] FtsZ polymerizes to form the Z-ring at the site of cell division, which acts as a scaffold for the recruitment of other proteins involved in cytokinesis.[11][14] Small molecules that inhibit FtsZ polymerization can disrupt Z-ring formation and block cell division, leading to bacterial cell death.[11][12][13]

Caption: Inhibition of FtsZ polymerization as a mechanism of antibacterial action.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the systematic characterization of a novel compound. The following diagram illustrates a standard workflow for determining the key physicochemical properties discussed in this guide.

Caption: Standard workflow for physicochemical characterization.

Conclusion

This compound is a compound with potential applications in both synthetic and medicinal chemistry. This guide has summarized its known physicochemical properties, provided standardized experimental protocols for their determination, and visualized its potential antibacterial mechanisms of action. Further experimental validation of the predicted properties and more in-depth studies into its biological activities are warranted to fully elucidate its therapeutic potential.

References

- 1. caming.com [caming.com]

- 2. Cas 111079-19-7,4-Chloro-5-iodo-2-methylthiopyrimidine | lookchem [lookchem.com]

- 3. 111079-19-7 | this compound - Moldb [moldb.com]

- 4. This compound | 111079-19-7 | LEA07919 [biosynth.com]

- 5. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. edisco.it [edisco.it]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 13. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. | Semantic Scholar [semanticscholar.org]

- 14. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-Chloro-5-iodo-2-(methylthio)pyrimidine (C5H4ClIN2S)

Disclaimer: The following guide summarizes the currently available public information on 4-Chloro-5-iodo-2-(methylthio)pyrimidine. Despite extensive searches, detailed experimental protocols, in-depth biological studies, and specific spectroscopic data from primary scientific literature are scarce for this particular compound. The information presented is compiled from chemical supplier databases, patent literature for related compounds, and general reviews on pyrimidine derivatives.

Executive Summary

This compound is a halogenated pyrimidine derivative with the molecular formula C5H4ClIN2S. It is primarily cataloged and sold as a chemical intermediate, particularly noted for its potential role in the synthesis of pharmaceutical compounds such as Tolcapone.[1] While some sources suggest antibacterial properties, detailed biological activity studies and mechanistic pathways for this specific molecule are not well-documented in peer-reviewed literature. This guide provides a consolidated overview of its known properties, a generalized synthetic approach, and a discussion of its potential, yet unconfirmed, biological significance.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited. The following tables summarize the available information from chemical suppliers and databases. Note the conflicting data on its melting point, which may be due to differences in purity or measurement conditions.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H4ClIN2S | [1][2][3][4] |

| Molecular Weight | 286.52 g/mol | [1][2][3] |

| CAS Number | 111079-19-7 | [1][2][3][5] |

| Melting Point | 63 °C or 138 °C | [2] |

| Purity (typical) | ~95% | [3] |

| Appearance | White crystalline solid | [2] |

Table 2: Spectroscopic and Computational Data

| Identifier | Value | Source(s) |

| SMILES | CSC1=NC=C(C(=N1)Cl)I | [2][4] |

| InChIKey | RPTQHLHIBGHGBF-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.7 | [4] |

| Predicted Collision Cross Section ([M+H]+) | 132.2 Ų | [4] |

Synthesis and Reactivity

Detailed, peer-reviewed synthetic protocols for this compound are not available. However, based on general methods for the synthesis of chloropyrimidines found in patent literature, a plausible synthetic route can be proposed. This typically involves the chlorination of a corresponding hydroxypyrimidine precursor.

Generalized Experimental Protocol: Chlorination

The synthesis of 4-chloro-2-(methylthio)pyrimidine derivatives often involves the reaction of a 4-hydroxy-2-(methylthio)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl3), often in the presence of an organic base to neutralize the HCl byproduct.

Materials:

-

4-Hydroxy-5-iodo-2-(methylthio)pyrimidine (precursor)

-

Phosphorus oxychloride (POCl3)

-

An organic base (e.g., triethylamine or N,N-dimethylaniline)

-

An inert solvent (e.g., toluene or acetonitrile)

Procedure (Hypothetical):

-

The starting material, 4-hydroxy-5-iodo-2-(methylthio)pyrimidine, is suspended in an inert solvent.

-

The organic base is added to the suspension.

-

Phosphorus oxychloride is added dropwise to the reaction mixture, typically at a controlled temperature.

-

The reaction is heated to reflux and monitored for completion (e.g., by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and excess POCl3 is carefully quenched, often by pouring the mixture onto ice.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

The following diagram illustrates the logical workflow for this generalized synthesis.

Biological Activity and Potential Applications

Antibacterial Activity

Some chemical suppliers note that this compound has shown activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, but not against gram-positive bacteria like Staphylococcus aureus.[2] The proposed mechanism involves binding to RNA and inhibiting protein synthesis.[2] However, these claims are not substantiated by citations to primary research, and no quantitative data (e.g., Minimum Inhibitory Concentrations) are available.

Role as a Synthetic Intermediate

The most concrete application for this compound is as a building block in organic synthesis.[5] Its multiple reactive sites (the chloro and iodo substituents) make it a versatile precursor for creating more complex molecules, particularly in the field of medicinal chemistry. It has been specifically mentioned as an intermediate for the synthesis of Tolcapone, a drug used in the management of Parkinson's disease.[1]

The potential antibacterial mechanism is visualized below as a hypothetical signaling pathway.

Conclusion and Future Directions

This compound is a chemical intermediate with potential for further investigation. The lack of comprehensive public data presents an opportunity for foundational research. Future work should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol along with complete spectroscopic data (NMR, IR, MS).

-

Validation of Biological Activity: Systematically screening the compound against a panel of bacterial strains to determine its antimicrobial spectrum and quantify its potency (MIC values).

-

Mechanism of Action Studies: Investigating the proposed RNA-binding mechanism and exploring other potential cellular targets.

-

Exploration in Medicinal Chemistry: Utilizing the compound as a scaffold to synthesize novel derivatives for evaluation in various therapeutic areas, leveraging the known broad biological activities of the pyrimidine core.[6][7]

Due to the significant gaps in the available literature, researchers and drug development professionals should treat this compound as a starting point for discovery rather than a well-characterized agent.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. rsc.org [rsc.org]

- 3. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 4. 111079-19-7 | this compound - Moldb [moldb.com]

- 5. Cas 111079-19-7,4-Chloro-5-iodo-2-methylthiopyrimidine | lookchem [lookchem.com]

- 6. wjarr.com [wjarr.com]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Starting Materials for Substituted Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a fundamental heterocyclic scaffold, central to the structure of nucleic acids and a plethora of biologically active molecules. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of efficient and versatile synthetic strategies for accessing substituted pyrimidines. This in-depth technical guide provides a comprehensive overview of the core starting materials and seminal synthetic methodologies employed in the construction of this privileged heterocyclic system.

Core Synthetic Strategies and Key Starting Materials

The synthesis of substituted pyrimidines predominantly relies on the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) component. The judicious selection of these building blocks dictates the substitution pattern and overall architecture of the final pyrimidine ring.

The Principal Synthesis: β-Dicarbonyl Compounds as the C-C-C Synthon

The most classical and widely employed approach to pyrimidine synthesis involves the reaction of a β-dicarbonyl compound with an amidine, urea, or guanidine derivative. This strategy, often referred to as the Pinner synthesis when using amidines, provides a robust and versatile entry into a wide array of substituted pyrimidines.

Key Starting Materials:

-

β-Dicarbonyl Compounds: These molecules provide the C4, C5, and C6 atoms of the pyrimidine ring. Common examples include:

-

β-Diketones (e.g., acetylacetone)

-

β-Ketoesters (e.g., ethyl acetoacetate)

-

Malonic esters (e.g., diethyl malonate)

-

-

N-C-N Components: These reagents furnish the N1, C2, and N3 atoms of the pyrimidine ring. Key examples include:

-

Amidines: Yield 2-substituted pyrimidines.

-

Urea and Thiourea: Result in the formation of 2-pyrimidinones and 2-thiopyrimidines, respectively.

-

Guanidine: Leads to the synthesis of 2-aminopyrimidines.

-

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1] This acid-catalyzed reaction combines an aldehyde, a β-ketoester, and urea or thiourea.

Key Starting Materials:

-

Aldehyde: Provides the C4 and its substituent.

-

β-Ketoester: Furnishes C5, C6, and their respective substituents.

-

Urea or Thiourea: Delivers the N1-C2-N3 fragment.

Quantitative Data on Pyrimidine Synthesis

The efficiency of pyrimidine synthesis is highly dependent on the chosen methodology, starting materials, and reaction conditions. The following tables summarize quantitative data from various synthetic protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis from Chalcones

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional | 4 hours | 58-65 | [2] |

| 2 | Microwave | 7-10 minutes | 79-85 | [2] |

Table 2: Ultrasound-Assisted Synthesis of Pyrimidine-2-thiones

| Entry | Method | Reaction Time | Yield (%) | Reference |

| 1 | Conventional | 6 hours | 60-70 | [1] |

| 2 | Ultrasound | 20-30 minutes | 80-90 | [1] |

Table 3: One-Pot Synthesis of Pyrimidines under Solvent-Free Conditions

| Ketone Starting Material | Reaction Time (min) | Yield (%) | Reference |

| Acetophenone | 15 | 92 | |

| 4-Methylacetophenone | 20 | 90 | |

| 4-Methoxyacetophenone | 25 | 88 | |

| 4-Chloroacetophenone | 20 | 91 |

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the synthesis of pyrimidine derivatives by the condensation of chalcones with urea under basic conditions using microwave irradiation.[3]

Materials:

-

Chalcone (0.01 mol)

-

Urea (0.01 mol, 0.6 g)

-

Ethanol (10 mL, 95%)

-

40% aqueous potassium hydroxide solution (10 mL)

-

Dilute HCl

Procedure:

-

Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).

-

Slowly add 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

-

Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with dilute HCl.

-

Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidine derivative.

Protocol 2: Ultrasound-Assisted Synthesis of Dihydropyrimidine-2-thiones

This protocol details the synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea under ultrasonic irradiation.[1]

Materials:

-

Chalcone (0.005 mol)

-

Thiourea (0.005 mol)

-

Potassium hydroxide (0.5 g)

-

Ethanol (20 mL)

Procedure:

-

In a suitable vessel, mix the chalcone (0.005 mol), thiourea (0.005 mol), and potassium hydroxide (0.5 g) in ethanol (20 mL).

-

Submerge the vessel in an ultrasonic bath and irradiate for 20-30 minutes at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, process the reaction mixture to isolate the product. This typically involves filtration and washing.

Protocol 3: One-Pot, Solvent-Free Synthesis of 4-Phenylpyrimidine

This protocol describes a solvent-free synthesis of 4-phenylpyrimidine from acetophenone.

Materials:

-

Acetophenone (1 mmol)

-

Triethoxymethane (3 mmol)

-

Ammonium acetate (2 mmol)

-

N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.1 g, 18 mol %)

Procedure:

-

Combine acetophenone (1 mmol), triethoxymethane (3 mmol), ammonium acetate (2 mmol), and TBBDA (0.1 g) in a reaction vessel.

-

Heat the mixture at 100–110 °C for 15 minutes.

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the mixture and purify the product by TLC (acetone/n-hexane 2:10) to yield a pale yellow powder (66% yield).

Logical Relationships in Pyrimidine Synthesis

The synthesis of a target pyrimidine molecule involves a logical selection of starting materials based on the desired substitution pattern. The following diagram illustrates the relationship between the choice of the N-C-N component and the resulting substituent at the C2 position of the pyrimidine ring.

Conclusion

The synthetic accessibility of substituted pyrimidines is a testament to the power and versatility of fundamental organic reactions. By carefully selecting the appropriate β-dicarbonyl compound, N-C-N fragment, and reaction conditions, researchers can construct a vast chemical space of pyrimidine derivatives. The advent of modern techniques such as microwave-assisted and ultrasound-promoted synthesis offers greener, more efficient alternatives to classical methods, accelerating the discovery and development of novel pyrimidine-based molecules for a wide range of applications. This guide provides a foundational understanding of the key starting materials and methodologies, empowering researchers to strategically design and execute the synthesis of their target pyrimidine scaffolds.

References

An In-Depth Technical Guide to the Reactivity of 4-Chloro-5-iodo-2-(methylthio)pyrimidine

I have gathered some relevant information but still lack specific experimental details and quantitative data for the target molecule, 4-chloro-5-iodo-2-(methylthio)pyrimidine. The searches provided general protocols for reactions on similar pyrimidine derivatives. For instance, I found a patent on the synthesis of 4-chloro-2-methylthiopyrimidines which gives some reaction conditions. I also found an article on the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine, which provides a protocol for a similar compound. However, direct application of these to the target molecule might not be accurate due to the influence of the 5-iodo substituent. I need to find more specific examples of Suzuki coupling, nucleophilic substitution, and oxidation reactions performed on this compound to ensure the technical guide is accurate and detailed. The information about potential side reactions, like the deiodination observed in a related compound, is valuable and needs to be highlighted. I will proceed with synthesizing the information I have and creating the structure of the technical guide. I will generate the DOT scripts for the diagrams based on the general reaction pathways identified. While I don't have specific yields for every reaction of the target molecule, I can provide representative protocols and discuss the expected reactivity based on the gathered literature.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups present in this compound. This versatile building block is of significant interest in medicinal chemistry and drug development due to its distinct reaction sites, which allow for selective functionalization. This document details the reactivity of the 4-chloro, 5-iodo, and 2-(methylthio) groups, offering insights into reaction mechanisms, experimental protocols, and potential synthetic applications.

Core Functional Group Reactivity

The trifunctional nature of this compound allows for a range of chemical transformations. The pyrimidine core, being an electron-deficient heterocycle, activates the halogen substituents towards nucleophilic substitution. The reactivity of the functional groups generally follows the order: 5-iodo (in cross-coupling reactions) > 4-chloro (in nucleophilic aromatic substitution) > 2-(methylthio) (displacement by strong nucleophiles or after oxidation).

Table 1: Summary of Functional Group Reactivity and Typical Reactions

| Functional Group | Position | Primary Reaction Type(s) | Key Features |

| 5-Iodo | C5 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) | The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition to a palladium(0) catalyst. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds. |

| 4-Chloro | C4 | Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms facilitate the attack of nucleophiles at this position, leading to the displacement of the chloride ion. |

| 2-(Methylthio) | C2 | Oxidation followed by Nucleophilic Substitution; Direct Nucleophilic Displacement | The methylthio group is a relatively poor leaving group but can be displaced by strong nucleophiles. Oxidation to the corresponding sulfoxide or sulfone significantly enhances its leaving group ability, making it susceptible to substitution by a wider range of nucleophiles. |

Reaction Pathways and Experimental Workflows

The selective functionalization of this compound is crucial for the synthesis of complex molecular architectures. The following diagrams illustrate the key reaction pathways and a general experimental workflow for a typical cross-coupling reaction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations of this compound. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.

Palladium-Catalyzed Suzuki-Miyaura Coupling at the 5-Iodo Position

This reaction is a highly effective method for the formation of a carbon-carbon bond at the C5 position. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling.

Reaction Scheme:

Experimental Protocol:

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

-

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position

The 4-chloro group is susceptible to displacement by a variety of nucleophiles. This reaction is generally carried out at elevated temperatures.

Reaction Scheme:

Experimental Protocol:

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., amine, alcohol, thiol; 1.0 - 2.0 eq)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA, if necessary)

-

Solvent (e.g., DMF, DMSO, NMP, or an alcohol if it is the nucleophile)

-

-

Procedure:

-

In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.

-

Add the nucleophile and the base (if required).

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data: Nucleophilic substitution of the 4-chloro group on related pyrimidine systems with amines and alkoxides often proceeds with moderate to high yields (50-90%). A potential side reaction to consider is the deiodination at the 5-position under certain conditions, particularly with some nucleophiles in the presence of acid.

Oxidation of the 2-(Methylthio) Group and Subsequent Substitution

The reactivity of the 2-(methylthio) group can be significantly enhanced by oxidation to the corresponding sulfone. The sulfonyl group is an excellent leaving group, allowing for substitution with a wider range of nucleophiles under milder conditions than direct displacement of the methylthio group.

Reaction Scheme:

Experimental Protocol (Oxidation):

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, H₂O₂) (2.2 - 3.0 eq for sulfone)

-

Solvent (e.g., dichloromethane (DCM), chloroform, acetic acid)

-

-

Procedure:

-

Dissolve this compound in the solvent and cool the solution in an ice bath.

-

Add the oxidizing agent portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate or sodium sulfite).

-

Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfone can often be used in the next step without further purification.

-

Quantitative Data: Oxidation of thioethers to sulfones with reagents like m-CPBA are generally high-yielding reactions (>90%).

Experimental Protocol (Substitution of the Sulfonyl Group):

The procedure is similar to the SNAr reaction described for the 4-chloro group, but often proceeds under milder conditions (e.g., lower temperatures or shorter reaction times).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds for pharmaceutical and agrochemical applications. The distinct reactivity of its three functional groups allows for a programmed and selective approach to molecular diversification. A thorough understanding of the reaction conditions required to functionalize each position independently is key to harnessing the full synthetic potential of this important intermediate. Researchers are encouraged to perform careful optimization of the described protocols for their specific synthetic targets.

An In-depth Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine: A Versatile Building Block for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-5-iodo-2-(methylthio)pyrimidine is a trifunctional heterocyclic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a versatile iodine atom at the 5-position, and a methylthio group at the 2-position, allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutic agents and other functional molecules.

Physicochemical and Spectral Data

Accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectral properties. It is important to note that there are some discrepancies in the reported melting point values from different commercial suppliers, which may be due to differences in purity or crystalline form.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 111079-19-7 | [1] |

| Molecular Formula | C₅H₄ClIN₂S | [2] |

| Molecular Weight | 286.52 g/mol | [3] |

| Melting Point | 63 °C or 139-141 °C | [4][5] |

| Appearance | White to yellow solid | [6] |

Table 2: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | A singlet for the methylthio protons (around 2.5 ppm) and a singlet for the pyrimidine proton at the 6-position (around 8.5 ppm). |

| ¹³C NMR | Resonances for the methylthio carbon, and the four distinct pyrimidine ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (286.52 g/mol ), showing the characteristic isotopic pattern for a compound containing chlorine and iodine. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=N, and C-S bonds. |

Synthesis of this compound

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Organic Synthesis

The strategic placement of three distinct functional groups on the pyrimidine ring makes this compound a highly versatile intermediate for the synthesis of complex molecules. The differential reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a chloro and an iodo group allows for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Generally, the carbon-iodine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, enabling selective functionalization at the 5-position.

Experimental Protocol: General Procedure for Suzuki Coupling

While a specific protocol for this compound is not available, a general procedure for a related dihalopyrimidine is provided as a starting point for methods development.[7]

Table 3: General Conditions for Suzuki Coupling of Dihalopyrimidines

| Parameter | Condition |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium carbonate |

| Solvent | Ethanol/Toluene/Water mixture |

| Temperature | 55-90 °C |

| Reactants | Dihalopyrimidine, Arylboronic acid |

Logical Relationship of Cross-Coupling Reactions:

Caption: Versatility in palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending the carbon framework. A study on the related 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine demonstrated its successful application in Sonogashira reactions, suggesting that the title compound would behave similarly.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The chloro and iodo groups on the pyrimidine ring can be sequentially displaced by various amines under Buchwald-Hartwig conditions to generate a library of substituted aminopyrimidines.[9][10]

Role in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of many pharmaceuticals. The unique structural features of this compound make it an attractive starting material for the synthesis of biologically active compounds.

As a Pharmaceutical Intermediate

This building block is cited as an intermediate in the synthesis of pharmaceuticals, including the catechol-O-methyltransferase (COMT) inhibitor Tolcapone, which is used in the management of Parkinson's disease.[3] The pyrimidine core can be elaborated through the selective reactions described above to construct the final drug molecule.

Signaling Pathway Context (Hypothetical):

While this building block is not directly involved in signaling, it is used to synthesize molecules that target specific pathways. The following diagram illustrates a hypothetical scenario where a drug synthesized from this building block inhibits a kinase in a signaling cascade.

Caption: Synthesis of a kinase inhibitor from the building block.

Conclusion

This compound is a potent and versatile building block for organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly valuable for the synthesis of diverse libraries of substituted pyrimidines for drug discovery and materials science. Further research into its synthesis and reactivity is warranted to fully exploit its potential in chemical innovation.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. PubChemLite - this compound (C5H4ClIN2S) [pubchemlite.lcsb.uni.lu]

- 3. 111079-19-7 | this compound - Moldb [moldb.com]

- 4. This compound | 111079-19-7 | LEA07919 [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

The Strategic Importance of 4-Chloro-5-iodo-2-(methylthio)pyrimidine in Modern Medicinal Chemistry

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of core molecular scaffolds is paramount to the successful generation of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 4-Chloro-5-iodo-2-(methylthio)pyrimidine has emerged as a uniquely versatile and powerful starting material for the synthesis of a diverse range of biologically active compounds. This technical guide delves into the core features of this pyrimidine derivative, providing researchers, scientists, and drug development professionals with an in-depth understanding of its utility in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Chemical Features and Reactivity

This compound possesses a unique substitution pattern that offers medicinal chemists a high degree of control over subsequent chemical modifications. The presence of two distinct halogen atoms, a chloro group at the 4-position and an iodo group at the 5-position, allows for selective and sequential functionalization. Typically, the iodo group is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties at this position. The less reactive chloro group can then be targeted in a subsequent reaction, for instance, through nucleophilic aromatic substitution with amines or other nucleophiles. This differential reactivity is a key feature that underpins its value as a scaffold. The 2-(methylthio) group can also be modified, for example, through oxidation to the corresponding sulfoxide or sulfone, further expanding the chemical space accessible from this starting material.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The pyrimidine core is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly in the field of oncology. Derivatives of this compound are of significant interest as precursors for the synthesis of potent kinase inhibitors. Kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Small molecule inhibitors of Aurora kinases have therefore emerged as a promising class of anti-cancer agents. The pyrimidine scaffold serves as an excellent template for the design of ATP-competitive inhibitors that occupy the kinase hinge region.

Inhibition of VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Pyrimidine-based compounds have been successfully developed as potent VEGFR-2 inhibitors.

Quantitative Data on Pyrimidine-Based Kinase Inhibitors

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the activity of structurally related pyrimidine-based inhibitors against relevant kinase targets and cancer cell lines. This data illustrates the potential of the pyrimidine scaffold in generating highly potent molecules.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |

| Pyrimidine Derivative A | Aurora A | 7.1 | U937 (Leukemia) |

| Pyrimidine Derivative B | Aurora A | 1.2 | N/A (Enzymatic Assay) |

| Pyrimidine Derivative C | Aurora B | 25.7 | U937 (Leukemia) |

| Alisertib (MLN8237) | Aurora A | 1.2 | N/A (Enzymatic Assay) |

| AMG 900 | Aurora A/B/C | 5 / 4 / 1 | N/A (Enzymatic Assay) |

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Cancer Type |

| Pyrimidine Derivative D | HCT-116 | 2.5 - 5 | Colon Cancer |

| Pyrimidine Derivative E | MCF-7 | 2.5 - 5 | Breast Cancer |

| Pyrimidine Derivative F | HeLa | 5 - 17 | Cervical Cancer |

| Pyrazolo[3,4-d]pyrimidine Derivative | UO-31 | 0.87 | Renal Cancer |

| Pyrazolo[3,4-d]pyrimidine Derivative | HL-60(TB) | 1.41 | Leukemia |

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations involving a 4-chloro-5-iodopyrimidine scaffold, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 5-Iodo Position

Objective: To introduce an aryl or heteroaryl group at the C5 position of the pyrimidine ring.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the mixture.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution at the 4-Chloro Position

Objective: To introduce a nucleophile, such as an amine, at the C4 position of the pyrimidine ring.

Materials:

-

4-Chloro-5-substituted-2-(methylthio)pyrimidine (1.0 eq)

-

Amine or other nucleophile (1.0 - 2.0 eq)

-

Base (optional, e.g., DIPEA, Et₃N)

-

Solvent (e.g., ethanol, isopropanol, DMF, or DMSO)

Procedure:

-

Dissolve the 4-Chloro-5-substituted-2-(methylthio)pyrimidine in the chosen solvent in a reaction vessel.

-

Add the amine or other nucleophile to the solution. If the nucleophile is an amine salt, a non-nucleophilic base may be required to liberate the free amine.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile and substrate.

-

Stir the reaction for the necessary time until completion, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualization of Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

4-Chloro-5-iodo-2-(methylthio)pyrimidine: A Technical Guide to Safety and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document outlines essential safety precautions, physical and chemical data, a plausible experimental protocol for its synthesis, and its role as a building block in targeting critical signaling pathways in drug discovery. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C5H4ClIN2S | |

| Molecular Weight | 286.52 g/mol | |

| CAS Number | 111079-19-7 | |

| Appearance | White crystalline solid | |

| Melting Point | 138°C | |

| Purity | Typically ≥95% |

Safety and Handling

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary measures is mandatory to ensure safety when handling this compound.

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |

Technical Guide: Storage and Stability of 4-Chloro-5-iodo-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for the chemical intermediate, 4-Chloro-5-iodo-2-(methylthio)pyrimidine. Due to the limited availability of in-depth stability studies for this specific compound, this guide combines information from safety data sheets of closely related pyrimidine derivatives and general best practices for the stability testing of novel chemical entities.

Compound Data and Storage Recommendations

Proper storage is crucial to maintain the integrity and purity of this compound for research and development applications. The following table summarizes the key physical and chemical properties, along with recommended storage conditions derived from supplier information and safety data for analogous compounds.

| Parameter | Value/Recommendation | Source(s) |

| Chemical Formula | C5H4ClIN2S | [1][2] |

| Molecular Weight | 286.52 g/mol | [1][2] |

| CAS Number | 111079-19-7 | [1][2] |

| Melting Point | 63 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Recommended Storage Temp. | 2-8 °C | |

| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage.[3] | [3] |

| Light Sensitivity | Protect from light.[3] | [3] |

| Moisture Sensitivity | Avoid moisture. The compound may be hygroscopic.[3] | [3] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[3] | [3] |

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not publicly available, a general approach using forced degradation studies can be employed to understand its stability profile. This is a critical step in drug development to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Protocol for Forced Degradation Studies

This protocol is adapted from general guidelines for the stability testing of novel pyrimidine derivatives and should be optimized for this compound.[4]

Objective: To identify potential degradation pathways and products under various stress conditions.

Analytical Method: A validated stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose the compound to the following conditions in parallel:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[4]

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[4]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[4]

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[4]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze by the validated HPLC method to determine the percentage of degradation and identify any major degradation products.

Visualized Workflow for Storage and Handling

The following diagram outlines the logical workflow for ensuring the stability and proper handling of this compound from receipt to use.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-iodo-2-(methylthio)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1][2] This document provides a detailed protocol for the Suzuki coupling of 4-Chloro-5-iodo-2-(methylthio)pyrimidine. This substrate is particularly interesting as it possesses two different halogen atoms on an electron-deficient pyrimidine ring, offering the potential for selective, sequential functionalization.[1]

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl > F.[3][4][5] This trend is inversely related to the carbon-halogen bond strength, making the oxidative addition of the palladium(0) catalyst—often the rate-determining step—more favorable for heavier halogens.[3][5] For this compound, the significantly weaker carbon-iodine (C-I) bond is expected to react preferentially over the stronger carbon-chlorine (C-Cl) bond, allowing for regioselective coupling at the 5-position of the pyrimidine ring.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds via a catalytic cycle involving three primary steps:[6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive carbon-halogen bond (C-I in this case) of the pyrimidine substrate. This forms a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[1][4]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Protocol 1: Selective Suzuki Coupling at the 5-Position (C-I)

This protocol is designed to selectively couple a variety of aryl or heteroaryl boronic acids at the more reactive 5-iodo position of this compound.

Materials Required

-

This compound (1.0 eq)

-

Aryl- or Heteroarylboronic acid (1.1–1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Experimental Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the pyrimidine substrate.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate is present, filter the mixture through a pad of Celite®.

-

Dilute the filtrate with an organic solvent such as ethyl acetate (EtOAc).[7]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][7]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Chloro-5-aryl-2-(methylthio)pyrimidine.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the selective Suzuki coupling at the 5-position, based on protocols for similar iodo- and chloro-substituted pyrimidines.[8][9][10]

| Parameter | Condition A | Condition B | Condition C |

| Substrate | This compound | This compound | This compound |

| Boronic Acid | Arylboronic acid (1.2 eq) | Arylboronic acid (1.1 eq) | Arylboronic acid (1.5 eq) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | PdCl₂(dppf) (3 mol%) |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Na₂CO₃ (2.0 eq) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH (3:1) | DMF |

| Temperature | 90 °C | 100 °C | 80 °C |

| Time | 2–8 h | 4–12 h | 6–18 h |

| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |

Protocol 2: Subsequent Suzuki Coupling at the 4-Position (C-Cl)

Following successful mono-functionalization, the resulting 4-chloro-5-aryl-2-(methylthio)pyrimidine can undergo a second Suzuki coupling. The C-Cl bond on the electron-deficient pyrimidine ring is less reactive and typically requires more forcing conditions, such as higher temperatures and more robust catalyst systems.[5][8]

Experimental Procedure

-

Reaction Setup: To a microwave vial or a sealed tube, add the 4-Chloro-5-aryl-2-(methylthio)pyrimidine (1.0 eq), a different arylboronic acid (1.5 eq), a suitable base (e.g., K₃PO₄, 3.0 eq), and a robust palladium catalyst system (e.g., Pd₂(dba)₃ / XPhos, 2-5 mol%).

-

Inert Atmosphere & Solvent: Establish an inert atmosphere as described previously. Add a degassed, high-boiling point solvent such as 1,4-dioxane or toluene.

-

Reaction: Heat the reaction mixture to a higher temperature (100–120 °C), potentially using microwave irradiation for shorter reaction times.[9] Monitor the reaction for the consumption of the starting material.

-

Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1 to isolate the 4,5-diaryl-2-(methylthio)pyrimidine.

Data Presentation: Conditions for C-Cl Coupling

The table below provides example conditions for the more challenging C-Cl bond coupling, derived from literature on chloropyrimidine substrates.[8][9][11]

| Parameter | Condition D | Condition E |

| Substrate | 4-Chloro-5-aryl-2-(methylthio)pyrimidine | 4-Chloro-5-aryl-2-(methylthio)pyrimidine |

| Boronic Acid | Arylboronic acid (1.5 eq) | Arylboronic acid (1.5 eq) |

| Catalyst | Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (4 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Base | KF (3.0 eq) | K₂CO₃ (3.0 eq) |

| Solvent | THF | 1,4-Dioxane / H₂O (2:1) |

| Temperature | 60 °C | 100 °C (Microwave) |

| Time | 12–24 h | 15–30 min |

| Typical Yield | Moderate to Good | Good |

Visualizations

Logical Relationship of Chemoselectivity

The following diagram illustrates the basis for the selective, stepwise Suzuki coupling of this compound. The initial reaction favors the more labile C-I bond, followed by a subsequent reaction at the more robust C-Cl bond under different conditions.

Caption: Chemoselective pathway for the stepwise Suzuki coupling.

Experimental Workflow Diagram

This diagram outlines the general laboratory workflow for performing a Suzuki coupling reaction, from setup to final product analysis.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. benchchem.com [benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Chloro-5-iodo-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-5-iodo-2-(methylthio)pyrimidine. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of reactive sites, allowing for the synthesis of a diverse range of substituted pyrimidines for drug discovery programs. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, highlighting its importance in the development of novel therapeutics.[1][2]

Introduction

The this compound scaffold offers three distinct points for chemical modification: the C4-chloro, C5-iodo, and C2-methylthio groups. The electron-withdrawing nature of the pyrimidine ring, further activated by the halogen substituents, makes the C4 position particularly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, to generate libraries of compounds for biological screening. The resulting 4,5-disubstituted-2-(methylthio)pyrimidine derivatives are valuable intermediates in the synthesis of kinase inhibitors, anti-infective agents, and other potential therapeutic agents.[3][4][5]

It is important to note that while the C4-chloro group is the most reactive site for SNAr, potential side reactions such as deiodination can occur under certain conditions, particularly in the presence of acid.[6] Careful optimization of reaction conditions is therefore crucial to achieve the desired product.

General Reaction Pathway